molecular formula C15H18N2O2 B5004099 1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5004099
M. Wt: 258.32 g/mol
InChI Key: YOMRLPFJCSURSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, also known as DMPA-DMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazole-based ligand that has been shown to have unique properties that make it useful in various research applications.

Mechanism of Action

The mechanism of action of 1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves the binding of the ligand to the active site of the enzyme, which inhibits its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the ligand.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cholinesterase activity, the reduction of oxidative stress, and the modulation of the immune system. These effects make it useful in the study of various biological processes and the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole in lab experiments include its potent inhibitory activity, its unique chemical properties, and its potential applications in drug development. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving 1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, including the development of new drugs for the treatment of neurological disorders, the study of its effects on various biological processes, and the exploration of its potential applications in other fields such as agriculture and environmental science. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of 1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves several steps, including the reaction of 2,3-dimethylphenol with acetic anhydride to produce 2,3-dimethylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to form 2,3-dimethylphenyl hydrazine. Finally, the product is reacted with 3,5-dimethylpyrazole-1-carboxylic acid to produce this compound.

Scientific Research Applications

1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has been used in various scientific research applications, including the development of new drugs and the study of biological processes. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it useful in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-6-5-7-14(13(10)4)19-9-15(18)17-12(3)8-11(2)16-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMRLPFJCSURSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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